Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Dihydropyrimidine Structure-Activity Relationship Calcium Channel Blocker

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 477867-27-9, molecular formula C₁₉H₁₇FN₂O₃, MW 340.35 g·mol⁻¹) is a multifunctionalized 1,4-dihydropyrimidine (DHPM) bearing a 4-fluorophenyl group at C4, a phenyl group at C2, a 6-hydroxy/6-oxo tautomeric system, and an ethyl ester at C5. The DHPM scaffold is a well-established bioisostere of the 1,4-dihydropyridine (DHP) calcium channel blocker pharmacophore and has been shown at the class level to offer superior light stability and metabolic stability compared to DHP-based drugs.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 477867-27-9
Cat. No. B2911330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
CAS477867-27-9
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23)
InChIKeyIAOZEBYUWKLMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 477867-27-9): Compound Identity and Dihydropyrimidine Class Context


Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 477867-27-9, molecular formula C₁₉H₁₇FN₂O₃, MW 340.35 g·mol⁻¹) is a multifunctionalized 1,4-dihydropyrimidine (DHPM) bearing a 4-fluorophenyl group at C4, a phenyl group at C2, a 6-hydroxy/6-oxo tautomeric system, and an ethyl ester at C5 [1]. The DHPM scaffold is a well-established bioisostere of the 1,4-dihydropyridine (DHP) calcium channel blocker pharmacophore and has been shown at the class level to offer superior light stability and metabolic stability compared to DHP-based drugs [2]. However, it must be clearly stated that for this specific compound (CAS 477867-27-9), no biological activity data have been reported in the peer-reviewed literature or in curated databases such as ChEMBL [3].

Why Generic Substitution Fails for Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate: Structural Determinants That Preclude Simple Analog Interchange


Within the 6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate sub-series, the nature and position of the aryl substituent at C4 is the primary determinant of both physicochemical properties and, by class-level inference, biological target engagement. Replacing the para-fluorophenyl group of CAS 477867-27-9 with a 2-chloro-6-fluorophenyl group (CAS 477867-24-6) increases molecular weight from 340.35 to 374.79 g·mol⁻¹, raises density from 1.28 to 1.36 g·cm⁻³, and introduces an ortho-chloro substituent that alters both the conformational profile of the C4 aryl ring and the hydrogen-bonding environment at the dihydropyrimidine N1/N3 positions . At the carboxylate C5 position, replacing the ethyl ester with a methyl ester modifies lipophilicity and metabolic vulnerability. At the class level, DHPM derivatives have been shown to exhibit divergent calcium channel subtype selectivity (L-type Caᵥ1.2 vs. T-type Caᵥ3.2) depending on C4 aryl substitution pattern and N3 functionalization; therefore, even structurally close analogs cannot be assumed to be functionally interchangeable [1].

Quantitative Differentiation Evidence for Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 477867-27-9) vs. Closest Structural Analogs


C4 Substituent Differentiation: para-Fluorophenyl (CAS 477867-27-9) vs. 2-Chloro-6-fluorophenyl (CAS 477867-24-6) — Molecular Weight, Density, and Conformational Impact

The target compound (CAS 477867-27-9) bears a single para-fluorine on the C4 phenyl ring (monosubstituted), whereas the closest commercially available analog CAS 477867-24-6 carries both an ortho-chloro and an ortho-fluoro substituent (2,6-disubstituted). This substitution difference produces quantifiable physicochemical divergence: molecular weight increases by 34.44 g·mol⁻¹ (340.35 → 374.79, a 10.1% increase), and predicted density increases from 1.28 to 1.36 g·cm⁻³ [1]. The ortho-chloro substituent in CAS 477867-24-6 introduces steric hindrance that restricts rotation of the C4 aryl ring, a conformational parameter that class-level SAR studies have identified as critical for calcium channel subtype selectivity [2]. No direct head-to-head biological comparison data exist for these two compounds.

Dihydropyrimidine Structure-Activity Relationship Calcium Channel Blocker

C6 Functional Group Differentiation: 6-Hydroxy/6-Oxo Tautomer (CAS 477867-27-9) vs. 6-Methyl-2-oxo DHPM (4-DHPM) — Hydrogen Bonding Capacity and Synthetic Yield Comparison

CAS 477867-27-9 features a 6-hydroxy group that exists in tautomeric equilibrium with the 6-oxo form (as reflected in the PubChem IUPAC name: 'ethyl 4-(4-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate') [1]. This tautomeric system provides an additional hydrogen-bond donor (measured HBD count = 1) and a potential site for O-functionalization (ether formation, esterification, glycosylation) that is absent in the 6-methyl DHPM analogs such as 4-DHPM (ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), which carries a non-exchangeable methyl group at C6 [2]. The 6-hydroxy/oxo system also contributes to a higher topological polar surface area (TPSA = 67.8 Ų for CAS 477867-27-9) compared to what would be expected for a 6-methyl analog (typically ~58-60 Ų). At the class level, Biginelli-derived DHPMs with N3-acetyl substitution show enhanced L-/T-type calcium channel blockade, and the presence of a 6-hydroxy group provides a distinct vector for introducing such modifications [3].

Dihydropyrimidine Tautomerism Calcium Channel Modulator

Class-Level DHPM Scaffold Advantage: Superior Light and Metabolic Stability of Dihydropyrimidines vs. 1,4-Dihydropyridines — Relevance to CAS 477867-27-9

Although no direct stability data exist for CAS 477867-27-9, the dihydropyrimidine (DHPM) class to which it belongs has been systematically compared with the 1,4-dihydropyridine (DHP) class and shown to possess superior light stability and metabolic stability [1][2]. This class-level advantage stems from the replacement of the DHP ring with a DHPM ring (bioisosteric exchange of C→N at position 3), which reduces the susceptibility of the dihydroheterocycle to photochemical oxidation and cytochrome P450-mediated metabolic degradation. The DHPM scaffold is therefore considered a 'logical approach for the improved formulations of new calcium channel blockers' [1]. Because CAS 477867-27-9 incorporates this DHPM core structure, it is expected—pending experimental confirmation—to share this class-level stability advantage over analogous DHP-based screening compounds.

Dihydropyrimidine Calcium Channel Blocker Stability

C2 Phenyl vs. C2 Oxo Substitution: Structural Distinction Between CAS 477867-27-9 and Classic Biginelli DHPM Calcium Channel Blockers

CAS 477867-27-9 is distinguished from the most commonly studied Biginelli DHPM calcium channel blockers by its C2 phenyl substituent, whereas the classical DHPM calcium channel blocker pharmacophore features a C2 oxo (C=O) group [1][2]. In the classic DHPM CCB series (e.g., 4-DHPM), the C2 carbonyl serves as a critical hydrogen-bond acceptor that interacts with conserved residues in the calcium channel pore. Replacing this carbonyl with a phenyl group, as in CAS 477867-27-9, eliminates this HBA site and introduces a lipophilic aromatic ring that would be expected to alter both the binding mode and the physicochemical profile (XLogP3-AA = 2.9 for the target compound, compared with an estimated ~2.0-2.5 for C2-oxo DHPMs of comparable C4/C5/C6 substitution) [3]. This C2 modification makes CAS 477867-27-9 structurally unsuitable as a direct calcium channel blocker screening replacement for C2-oxo DHPMs.

Dihydropyrimidine Calcium Channel Blocker C2 Substitution

C5 Ester Differentiation: Ethyl Ester (CAS 477867-27-9) vs. Methyl Ester DHPM Analogs — Lipophilicity and Metabolic Stability Trade-Off

CAS 477867-27-9 carries an ethyl ester at C5, whereas many DHPM analogs in the screening libraries carry a methyl ester at this position. The ethyl ester contributes to the compound's computed XLogP3-AA of 2.9, which is approximately 0.4-0.6 log units higher than would be expected for the corresponding methyl ester analog [1]. At the class level, C5 ester identity influences both passive membrane permeability and susceptibility to esterase-mediated hydrolysis. In Biginelli DHPM SAR studies, the ethyl ester has been associated with improved oral bioavailability compared to the methyl ester in certain series, attributed to a balance between increased lipophilicity (favoring absorption) and maintained substrate recognition by carboxylesterases [2]. However, no experimental pharmacokinetic data exist for CAS 477867-27-9 specifically.

Dihydropyrimidine Ester Prodrug Lipophilicity

Recommended Research and Procurement Application Scenarios for Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 477867-27-9)


Scaffold for Diversity-Oriented Synthesis (DOS) Leveraging the 6-Hydroxy Functional Handle

CAS 477867-27-9 is best positioned as a starting scaffold for diversity-oriented synthesis programs. Its 6-hydroxy/6-oxo tautomeric system provides a unique O-functionalization site not present in the 6-methyl DHPM series, enabling etherification, acylation, sulfonylation, or glycosylation to generate focused libraries [1]. The C2 phenyl and C4 4-fluorophenyl groups provide two distinct aromatic vectors for further SAR exploration via electrophilic aromatic substitution or cross-coupling reactions. Procurement is recommended for medicinal chemistry groups seeking a functionalized DHPM scaffold with orthogonal derivatization handles, rather than for target-based screening where C2-oxo DHPMs with established calcium channel pharmacology would be more appropriate [2].

Negative Control or Specificity Tool for C2-Oxo DHPM Calcium Channel Blocker Assays

Because the C2 phenyl substituent of CAS 477867-27-9 replaces the critical C2 carbonyl hydrogen-bond acceptor found in all classical DHPM calcium channel blockers [1], this compound may serve as a structurally matched negative control in calcium channel assays employing C2-oxo DHPMs as test articles. Its close structural similarity to active DHPM CCBs (identical C4-fluorophenyl, identical C5-ethyl ester, DHPM core) combined with the absence of the C2 HBA makes it a suitable tool for confirming that observed calcium channel activity is C2-carbonyl-dependent. However, the absence of any reported biological data for this compound means that its suitability as a negative control must be empirically validated before use [2].

Physicochemical Probe for LogP-Dependent Cellular Uptake Studies in the DHPM Chemical Space

With a computed XLogP3-AA of 2.9 and TPSA of 67.8 Ų, CAS 477867-27-9 occupies a favorable region of physicochemical space for passive membrane permeability (Lipinski-compliant: MW 340.35 < 500; HBD = 1 < 5; HBA = 5 < 10; XLogP = 2.9 < 5) [1]. These properties make it potentially suitable as a physicochemical probe in cellular uptake or permeability studies where the impact of incremental structural changes (e.g., C4 substituent variation, ester identity) on intracellular exposure is being systematically evaluated across a DHPM compound series [2]. Its lack of annotated biological activity is actually an advantage for such studies, as the compound is unlikely to confound cell-based assays through unintended target engagement.

Crystallography and Conformational Analysis: Studying C4 Aryl Ring Orientation in DHPM Systems

The para-fluorophenyl substituent at C4 of CAS 477867-27-9, combined with the C2 phenyl and C5 ethyl ester groups, creates a well-defined molecular system for studying aryl ring conformational preferences in the DHPM scaffold. Prior conformational analyses of 4-aryl-DHPM calcium channel modulators have established that the C4 aryl ring orientation (pseudoaxial vs. pseudoequatorial) is a key determinant of biological activity [1]. CAS 477867-27-9, with its single para-fluoro substituent (lacking the ortho steric constraints present in analogs such as CAS 477867-24-6), provides a simplified model for X-ray crystallographic or computational conformational studies. Procurement is recommended for structural biology or computational chemistry groups investigating DHPM conformational dynamics [2].

Quote Request

Request a Quote for Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.